molecular formula C19H19NO5 B1446636 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione CAS No. 100840-52-6

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

Cat. No.: B1446636
CAS No.: 100840-52-6
M. Wt: 341.4 g/mol
InChI Key: ZDPQFYCLPSZWEM-UHFFFAOYSA-N
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Description

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is a chemical compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3-(3,5-dimethoxyphenoxy)propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The specific synthetic route for this compound may involve the following steps:

    Preparation of 3-(3,5-Dimethoxyphenoxy)propylamine: This intermediate can be synthesized by reacting 3,5-dimethoxyphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate.

    Condensation Reaction: The 3-(3,5-dimethoxyphenoxy)propylamine is then reacted with maleic anhydride under reflux conditions to form the desired isoindoline-1,3-dione derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, efficient purification techniques, and the development of environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring and the isoindoline-1,3-dione core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, colorants, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione
  • 2-(3-(3,4-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione
  • 2-(3-(4-Methoxyphenoxy)propyl)isoindoline-1,3-dione

Uniqueness

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is unique due to the specific substitution pattern on the aromatic ring and the propyl linker.

Properties

IUPAC Name

2-[3-(3,5-dimethoxyphenoxy)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-23-13-10-14(24-2)12-15(11-13)25-9-5-8-20-18(21)16-6-3-4-7-17(16)19(20)22/h3-4,6-7,10-12H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPQFYCLPSZWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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